molecular formula C16H14N2O2 B1621977 Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- CAS No. 81265-72-7

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

Cat. No.: B1621977
CAS No.: 81265-72-7
M. Wt: 266.29 g/mol
InChI Key: KGHGHHMJJVKOTJ-UHFFFAOYSA-N
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Description

Chemical Structure and Fundamental Properties

Structural Characterization and Nomenclature

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- is systematically named as 3-[4-(2H-indazol-2-yl)phenyl]propanoic acid according to International Union of Pure and Applied Chemistry nomenclature conventions. The compound is registered under Chemical Abstracts Service number 81265-72-7 and possesses the molecular identifier InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20). The structural framework consists of three distinct components: a propanoic acid moiety (-CH2-CH2-COOH), a para-disubstituted benzene ring, and a 2H-indazole heterocyclic system.

The indazole ring system adopts the 2H-tautomeric form, where the hydrogen atom is located on the nitrogen at position 2 of the five-membered ring. This tautomeric preference influences the electronic distribution throughout the molecule and affects its reactivity patterns. The para-substitution pattern on the benzene ring creates a linear arrangement that maximizes conjugation between the aromatic systems while minimizing steric hindrance. The propanoic acid chain extends from the benzene ring, providing both flexibility and polar functionality to the molecular architecture.

Physical Properties and Molecular Parameters

Molecular Weight and Formula (C₁₆H₁₄N₂O₂)

The molecular formula C₁₆H₁₄N₂O₂ reflects the composition of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 266.30 grams per mole. This molecular weight places the compound within the small to medium-sized organic molecule category, which typically exhibits favorable pharmacokinetic properties for biological applications. The molecular structure demonstrates a relatively high degree of unsaturation, with a calculated degree of unsaturation of 11, indicating the presence of multiple aromatic rings and the carboxylic acid functionality.

The elemental composition provides insights into the compound's physicochemical behavior, with the nitrogen content contributing to basic character and hydrogen bonding capabilities, while the carboxylic acid group introduces acidic properties and enhanced water solubility potential. The carbon-to-hydrogen ratio of 1.14:1 indicates a highly aromatic character, consistent with the presence of two aromatic ring systems within the molecular framework.

Solubility Profile in Various Solvents

The solubility characteristics of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- reflect its amphiphilic nature, combining hydrophilic carboxylic acid functionality with lipophilic aromatic systems. The calculated density of 1.24 grams per cubic centimeter suggests moderate polarity and potential for hydrogen bonding interactions. Computational predictions indicate favorable solubility in polar aprotic solvents such as dimethyl sulfoxide, where similar indazole derivatives demonstrate significant dissolution.

The compound exhibits limited solubility in purely aqueous systems due to the extensive aromatic character, but the carboxylic acid group enhances water miscibility compared to purely aromatic indazole derivatives. Organic solvents such as ethanol, methanol, and acetone are expected to provide good solubilization based on the compound's polarity profile. The presence of the indazole nitrogen atoms creates opportunities for protonation under acidic conditions, potentially increasing aqueous solubility through salt formation.

Melting Point and Thermal Stability

Thermal analysis reveals that propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- possesses a calculated boiling point of 370.353 degrees Celsius at 760 millimeters of mercury pressure. The flash point is predicted to be 177.783 degrees Celsius, indicating moderate thermal stability and relatively low volatility at ambient conditions. These thermal properties reflect the influence of intermolecular hydrogen bonding between carboxylic acid groups and the aromatic stacking interactions possible between indazole ring systems.

The relatively high boiling point compared to simple aromatic compounds of similar molecular weight indicates strong intermolecular forces, likely arising from both hydrogen bonding and pi-pi stacking interactions. The thermal stability profile suggests that the compound can withstand moderate heating conditions without decomposition, making it suitable for various synthetic transformations and purification procedures that require elevated temperatures.

Electronic Configuration and Bonding Patterns

The electronic structure of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- features an extended conjugated system spanning the indazole ring, benzene ring, and partial conjugation with the carboxylic acid group. The 2H-indazole moiety contributes both bonding and non-bonding electron pairs through its nitrogen atoms, with the N2 position bearing a hydrogen atom that can participate in hydrogen bonding interactions. The electron distribution creates regions of varying electron density, with the nitrogen atoms serving as electron-rich centers and the carboxylic acid carbon representing an electron-deficient site.

The molecular orbital configuration demonstrates significant delocalization across the aromatic systems, with the highest occupied molecular orbital primarily localized on the indazole ring system and the lowest unoccupied molecular orbital extending across the entire conjugated framework. This electronic arrangement influences the compound's reactivity patterns, with electrophilic attack favored at the electron-rich indazole positions and nucleophilic attack possible at the carboxylic acid carbonyl carbon.

Tautomeric Forms and Isomeric Structures

The indazole ring system in propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- can exist in multiple tautomeric forms, primarily the 1H-indazole and 2H-indazole configurations. Research indicates that 1H-indazole typically represents the thermodynamically favored tautomer in gaseous and aqueous environments, while 2H-indazole can be stabilized through specific intermolecular interactions or coordination chemistry. The 2H-tautomer exhibits ortho-quinoid character, contrasting with the benzenoid aromaticity of the 1H-form, which influences both electronic properties and chemical reactivity.

Tautomeric equilibrium studies demonstrate that the 2H-form can be preferentially stabilized in certain chemical environments, particularly when coordinated to metal centers or engaged in specific hydrogen bonding networks. The energy difference between tautomeric forms affects the compound's behavior in various chemical reactions and biological systems. Additionally, the compound can potentially exist as geometric isomers around the benzene ring substitution pattern, though the para-arrangement represents the most sterically favorable configuration.

Comparative Analysis with Related Indazole Derivatives

Structural comparison with related indazole-containing compounds reveals distinctive features of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-. The 2-position propionic acid derivative, represented by compounds such as those with CAS number 81265-61-4, demonstrates different positioning of the aliphatic chain, affecting both molecular flexibility and potential biological interactions. The 3-position attachment in the target compound provides greater separation between the carboxylic acid functionality and the aromatic system, potentially influencing pharmacological properties.

Comparison with 3-indazol-1-yl-propionic acid derivatives shows fundamental differences in the indazole attachment pattern, with the 1-position providing different electronic characteristics and hydrogen bonding capabilities. The molecular weight differences between related compounds range from 190.20 grams per mole for simpler indazole propionic acids to over 300 grams per mole for chloro-substituted variants. These structural variations demonstrate the versatility of the indazole-propionic acid scaffold for generating diverse chemical entities with potentially distinct biological and chemical properties.

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- C₁₆H₁₄N₂O₂ 266.30 81265-72-7 3-position chain attachment
Propionic acid, 2-(3-chloro-p-(2H-indazol-2-yl)phenyl)- C₁₆H₁₃ClN₂O₂ 300.74 81265-61-4 2-position with chloro substituent
3-Indazol-1-yl-propionic acid C₁₀H₁₀N₂O₂ 190.20 247128-24-1 Direct indazole attachment

Properties

IUPAC Name

3-(4-indazol-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16(20)10-7-12-5-8-14(9-6-12)18-11-13-3-1-2-4-15(13)17-18/h1-6,8-9,11H,7,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHGHHMJJVKOTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN(N=C2C=C1)C3=CC=C(C=C3)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231019
Record name Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81265-72-7
Record name Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081265727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indazole derivatives typically involves cyclization reactions. One common method is the cyclization of hydrazones with aldehydes or ketones under acidic or basic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of indazole derivatives often employs scalable synthetic routes that ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that compounds with indazole structures often exhibit various pharmacological effects. The specific biological activities of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- are still under investigation but may include:

  • Anti-inflammatory Properties : Similar to other propionic acid derivatives like ibuprofen, this compound may inhibit cyclooxygenase enzymes, reducing inflammation.
  • Antitumor Activity : Indazole derivatives are known for their potential in cancer therapy, possibly through mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Given the neuroprotective properties associated with indole compounds, there is potential for this compound to be explored in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anti-inflammatory Research : A study examining the anti-inflammatory effects of various indazole derivatives found that compounds similar to Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- exhibited significant inhibition of pro-inflammatory cytokines in vitro . This suggests potential applications in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Therapeutics : Preliminary investigations into indazole-based compounds have shown promise in inhibiting tumor growth in various cancer cell lines . The unique structure of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- may enhance its efficacy compared to traditional chemotherapeutics.
  • Neuroprotection Studies : Research on related indole derivatives has demonstrated their ability to protect neuronal cells from oxidative stress-induced damage . This points towards a potential application for Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- in neurodegenerative disease treatment strategies.

Comparative Analysis of Related Compounds

To better understand the unique properties of Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, it is useful to compare it with other well-known propionic acid derivatives:

Compound NameStructural FeaturesUnique Properties
IbuprofenPropionic acid derivativeWidely used NSAID
NaproxenPropionic acid derivativeLonger half-life than ibuprofen
FlurbiprofenPropionic acid derivativeMore potent anti-inflammatory effects
Propionic Acid, 3-(p-(2H-indazol-2-yl)phenyl)- Indazole ring substitutionPotentially unique bioactivity due to indazole

Mechanism of Action

The mechanism of action of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- involves its interaction with specific molecular targets and pathways. The indazole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain signaling pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s structural analogs can be categorized based on substituent variations:

Compound Name Key Substituents Biological/Industrial Relevance Reference
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- Indazolylphenyl, propionic acid Hypothesized kinase inhibition
3-(2-Trifluoromethylphenyl)propionic acid Trifluoromethylphenyl, propionic acid Intermediate in agrochemical synthesis
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Pyridinylphenoxy, propanoic acid Herbicide (ACCase inhibitor)
Fluazifop (2-(4-((5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) Trifluoromethylpyridinylphenoxy, propanoic acid Herbicide (lipid biosynthesis disruption)
Sulfur/Sulphone-Substituted Propionic Acid Derivatives Sulfur/sulphone substituents, propionic acid Anti-inflammatory agents (patented)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in 3-(2-trifluoromethylphenyl)propionic acid enhances acidity and metabolic stability compared to the indazolyl group, which may prioritize target binding over solubility .
Physicochemical Properties (Hypothetical)

While direct data for the target compound are scarce, inferences can be drawn from analogs:

  • Solubility: The indazole group’s hydrophobicity may reduce aqueous solubility compared to trifluoromethylphenyl or pyridinylphenoxy derivatives.
  • Acidity : The electron-deficient indazole ring could lower the pKa of the propionic acid group relative to alkyl-substituted analogs, enhancing ionization at physiological pH.

Biological Activity

Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure includes a propionic acid moiety linked to a phenyl group substituted with a 2H-indazole ring. This unique configuration suggests possible interactions with various biological targets, leading to diverse therapeutic implications.

Biological Activity Overview

Research indicates that compounds featuring indazole moieties often exhibit significant anti-inflammatory , analgesic , and antitumor properties. The biological activity of propionic acid derivatives is primarily attributed to their ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-Indazole ring, propionic acidPotential anti-inflammatory and analgesic effects
IbuprofenPropionic acid derivativeWidely used NSAID
NaproxenPropionic acid derivativeLonger half-life than ibuprofen
FlurbiprofenPropionic acid derivativeMore potent anti-inflammatory effects

The mechanism by which propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- exerts its effects is still under investigation. However, it is hypothesized that the indazole component may facilitate interactions with various biological receptors or enzymes involved in inflammation and pain signaling pathways.

Case Study: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of various propionic acid derivatives, including those with indazole substitutions. The results indicated that these compounds could significantly inhibit COX activity in vitro, leading to reduced production of pro-inflammatory mediators like prostaglandins .

Synthesis and Research Findings

The synthesis of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)- typically involves multi-step organic synthesis techniques. These methods require careful control of reaction conditions to optimize yield and purity.

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, indicating potential antitumor activity. The specific pathways affected include those related to cell proliferation and apoptosis .

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-. Future studies should focus on:

  • Detailed structure-activity relationship (SAR) analyses.
  • In vivo models to assess therapeutic efficacy and safety.
  • Exploration of potential applications in treating chronic inflammatory diseases and cancer.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-
Reactant of Route 2
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Propionic acid, 3-(p-(2H-indazol-2-yl)phenyl)-

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